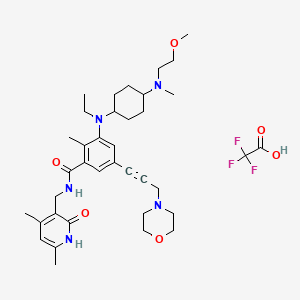

EPZ011989 trifluoroacetate

Description

Properties

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N5O4.C2HF3O2/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;3-2(4,5)1(6)7/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQBEFSKUVFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52F3N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EPZ011989 Trifluoroacetate: A Technical Guide to its Mechanism of Action as a Potent and Selective EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ011989 trifluoroacetate is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas and other hematological malignancies. This technical guide provides an in-depth overview of the mechanism of action of EPZ011989, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

EPZ011989 acts as a highly specific inhibitor of EZH2, targeting its enzymatic activity. It equipotently inhibits both wild-type and mutant forms of EZH2.[1][2] The primary mechanism involves the binding of EPZ011989 to the EZH2 enzyme, which in turn blocks the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the histone H3 lysine 27 residue. This inhibition leads to a global reduction in H3K27me3 levels, thereby derepressing the expression of PRC2 target genes. In cancer cells where EZH2 is overactive, this leads to the reactivation of tumor suppressor genes, resulting in cell cycle arrest, differentiation, and apoptosis.[3]

The inhibition of EZH2 by EPZ011989 has demonstrated significant anti-tumor activity in preclinical models of various cancers, including B-cell lymphomas, acute myeloid leukemia (AML), and synovial sarcoma.[3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Value | Cell Line/System | Reference |

| Ki (EZH2) | <3 nM | Cell-free assay (wild-type and mutant) | [1][2][7] |

| Ki (EZH1) | 103 nM | Cell-free assay | [1] |

| Selectivity | >15-fold over EZH1; >3000-fold over 20 other HMTs | Cell-free assays | [1][2] |

| IC50 (H3K27 methylation) | <100 nM | WSU-DLCL2 (human lymphoma cell line) | [1][4] |

| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 (human lymphoma cell line) | [4][7] |

Experimental Protocols

EZH2 Enzyme Inhibition Assay (Cell-Free)

This assay is designed to determine the inhibitory activity of EPZ011989 on the enzymatic function of EZH2 in a cell-free system.

-

Principle: The assay measures the transfer of a tritiated methyl group from [3H]-SAM to a histone H3 peptide substrate by recombinant PRC2 complex. Inhibition is quantified by the reduction in radioactivity incorporated into the peptide.

-

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RBAP48)

-

Histone H3 (1-25) peptide substrate

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

This compound (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20)

-

Scintillation cocktail

-

Filter plates

-

-

Procedure:

-

A reaction mixture is prepared containing the PRC2 complex, histone H3 peptide, and assay buffer.

-

EPZ011989 is serially diluted in DMSO and added to the reaction mixture.

-

The reaction is initiated by the addition of [3H]-SAM.

-

The mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., 10% trichloroacetic acid).

-

The reaction mixture is transferred to a filter plate to capture the radiolabeled peptide.

-

The filter plate is washed to remove unincorporated [3H]-SAM.

-

Scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

-

The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

-

Cellular H3K27 Methylation Assay (Western Blot)

This assay assesses the ability of EPZ011989 to inhibit H3K27 methylation in a cellular context.

-

Principle: Western blotting is used to detect the levels of H3K27me3 in cells treated with EPZ011989. A decrease in the H3K27me3 signal relative to total histone H3 indicates inhibition of EZH2.

-

Materials:

-

Cancer cell line (e.g., WSU-DLCL2)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of EPZ011989 for a specified duration (e.g., 72 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against H3K27me3 and total Histone H3.

-

The membrane is washed and incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified, and the ratio of H3K27me3 to total Histone H3 is calculated to determine the IC50 value.

-

Cell Proliferation and Viability Assay

This assay measures the effect of EPZ011989 on the growth and viability of cancer cells.

-

Principle: A dye-based or ATP-based assay is used to quantify the number of viable cells after treatment with EPZ011989 over a period of time.

-

Materials:

-

Cancer cell line (e.g., WSU-DLCL2)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Viability reagent (e.g., CellTiter-Glo®, resazurin, or Guava ViaCount)

-

96-well plates

-

-

Procedure:

-

Exponentially growing cells are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of EPZ011989.

-

Plates are incubated for an extended period (e.g., up to 11 days), with media and compound being replenished every 3-4 days.[1]

-

At specified time points, the viability reagent is added to the wells.

-

The signal (luminescence, fluorescence, or cell count) is measured using a plate reader or flow cytometer.

-

The data is analyzed to determine the effect of EPZ011989 on cell proliferation and to calculate the lowest cytotoxic concentration (LCC).

-

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of EPZ011989 in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with EPZ011989, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Human cancer cell line (e.g., WSU-DLCL2)

-

This compound formulated for oral administration

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

-

Procedure:

-

Human cancer cells are injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

EPZ011989 is administered orally (p.o.) at various doses and schedules (e.g., once or twice daily for 21 days).[7]

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, tumors and plasma may be collected for pharmacodynamic (e.g., H3K27me3 levels) and pharmacokinetic analysis.

-

The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

-

Visualizations

Signaling Pathway of EPZ011989 Action

Caption: Mechanism of action of EPZ011989 in inhibiting the PRC2/EZH2 complex.

Experimental Workflow for EZH2 Inhibitor Evaluation

Caption: A generalized workflow for the preclinical evaluation of an EZH2 inhibitor.

Conclusion

This compound is a valuable research tool for investigating the biological roles of EZH2 and the PRC2 complex. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo studies.[4][5] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer therapy. The significant anti-tumor activity observed in preclinical models underscores the therapeutic potential of EZH2 inhibition.[8][4][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]

- 3. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

EPZ011989 Trifluoroacetate: A Technical Guide to its EZH2 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ011989 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas. This technical guide provides an in-depth overview of the EZH2 inhibition pathway by EPZ011989 trifluoroacetate, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

EPZ011989 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to its histone H3 substrate. This inhibition is highly potent and selective for EZH2 over other histone methyltransferases. By blocking the catalytic activity of both wild-type and mutant forms of EZH2, EPZ011989 leads to a global reduction in H3K27 trimethylation (H3K27me3). The decrease in this repressive epigenetic mark results in the reactivation of silenced tumor suppressor genes, ultimately leading to the inhibition of cancer cell proliferation and tumor growth.

Quantitative Data Summary

The following table summarizes the key quantitative data for EPZ011989, demonstrating its potency, selectivity, and cellular activity.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Biochemical Potency | |||

| EZH2 (Wild-Type) Ki | <3 nM | Biochemical Assay | [1][2] |

| EZH2 (Y646F Mutant) Ki | <3 nM | Biochemical Assay | [3] |

| EZH2 IC50 | 6 nM | ELISA-based protein substrate methylation assay | [1] |

| Cellular Activity | |||

| H3K27 Methylation IC50 | <100 nM | WSU-DLCL2 (Y641F mutant) cells | [2] |

| H3K27me3 Inhibition | 0.625 µM | Kasumi-1, MOLM-13, and MV4-11 (Wild-Type EZH2) AML cells after 4 days | [2] |

| Anti-proliferative Effect | 0-10 µM | WSU-DLCL2 cells over 11 days | [4] |

| Selectivity | |||

| EZH1 | >15-fold selectivity over EZH1 | Cell-free assay | [2][3] |

| Other Histone Methyltransferases | >3000-fold selectivity over 20 other HMTs | Cell-free assays | [2][3] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Significant | Mouse xenograft model of human B-cell lymphoma | [2] |

| Dosing (Lymphoma Xenograft) | 250 and 500 mg/kg, p.o. | SCID mice with KARPAS-422 xenografts | [5] |

Signaling Pathway and Experimental Workflow Visualizations

EZH2 Signaling Pathway

The diagram below illustrates the central role of EZH2 within the PRC2 complex and its impact on gene regulation. It also depicts how EPZ011989 intervenes in this pathway.

Experimental Workflow for EZH2 Inhibitor Evaluation

This diagram outlines the typical experimental workflow for characterizing an EZH2 inhibitor like EPZ011989, from initial biochemical assays to in vivo efficacy studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of EPZ011989.

EZH2 Enzymatic Inhibition Assay (Biochemical)

This assay quantifies the ability of EPZ011989 to inhibit the methyltransferase activity of the PRC2 complex.

-

Principle: A radiometric assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 peptide substrate by the purified PRC2 complex.

-

Materials:

-

Purified, recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).

-

Histone H3 (1-25) peptide substrate.

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

-

This compound stock solution (in DMSO).

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 2 mM MgCl₂, 4 mM DTT, 0.01% Tween-20.

-

96-well filter plates.

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of EPZ011989 in DMSO, followed by dilution in Assay Buffer.

-

In a 96-well plate, add the diluted EPZ011989 or DMSO (vehicle control).

-

Add the PRC2 complex to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the histone H3 peptide substrate and ³H-SAM.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each EPZ011989 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. The Ki is then calculated using the Cheng-Prusoff equation.

-

Cellular H3K27me3 Inhibition Assay (Western Blot)

This assay assesses the ability of EPZ011989 to reduce the levels of H3K27me3 in a cellular context.

-

Principle: Western blotting is used to detect the levels of total histone H3 and trimethylated H3K27 in cell lysates after treatment with EPZ011989.

-

Materials:

-

WSU-DLCL2 cells.

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound.

-

Histone extraction buffer.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-H3K27me3 and Rabbit anti-Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Seed WSU-DLCL2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of EPZ011989 or DMSO (vehicle control) for 96 hours.

-

Harvest the cells and perform histone extraction.

-

Quantify the protein concentration of the histone extracts using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

-

Cell Proliferation Assay

This long-term assay measures the effect of EPZ011989 on the proliferation of cancer cells.

-

Principle: Cell viability is assessed over an extended period to determine the anti-proliferative effects of the compound.

-

Materials:

-

WSU-DLCL2 cells.

-

Culture medium.

-

This compound.

-

96-well plates.

-

A cell viability reagent (e.g., Guava ViaCount reagent).

-

A flow cytometer or plate reader compatible with the chosen viability reagent.

-

-

Procedure:

-

Seed WSU-DLCL2 cells in 96-well plates at an optimized density for long-term growth.

-

Treat the cells with a range of concentrations of EPZ011989 in triplicate. Include a vehicle control (DMSO).

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

-

At regular intervals (e.g., every 3-4 days) over a period of 11 days, measure the number of viable cells using the Guava ViaCount assay according to the manufacturer's protocol.

-

Plot the viable cell number against time for each concentration of EPZ011989 to generate growth curves.

-

The anti-proliferative IC₅₀ can be determined at specific time points.

-

In Vivo Lymphoma Xenograft Model

This study evaluates the anti-tumor efficacy of EPZ011989 in a living organism.

-

Principle: Human lymphoma cells are implanted into immunocompromised mice to form tumors. The mice are then treated with EPZ011989, and tumor growth is monitored.

-

Materials:

-

KARPAS-422 or WSU-DLCL2 human B-cell lymphoma cells.

-

Female severe combined immunodeficient (SCID) mice.

-

Matrigel (optional, for co-injection with cells).

-

This compound.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant a suspension of KARPAS-422 cells (e.g., 5-10 x 10⁶ cells) into the flank of each SCID mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer EPZ011989 orally at specified doses (e.g., 250 and 500 mg/kg) twice daily for a defined period (e.g., 21 days). The control group receives the vehicle.[5]

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of H3K27me3 levels).

-

Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.

-

Conclusion

This compound is a highly potent and selective inhibitor of EZH2 that demonstrates robust anti-proliferative and anti-tumor activity in preclinical models of B-cell lymphoma. Its mechanism of action, centered on the reduction of H3K27 trimethylation and subsequent reactivation of tumor suppressor genes, provides a strong rationale for its investigation as a therapeutic agent in cancers with dysregulated EZH2 activity. The experimental protocols detailed in this guide offer a framework for the further evaluation of EPZ011989 and other EZH2 inhibitors in both basic research and drug development settings.

References

EPZ011989 Trifluoroacetate: A Comprehensive Target Selectivity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

EPZ011989 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] As the catalytic core of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[3] Aberrant EZH2 activity is implicated in numerous cancers, making it a compelling therapeutic target.[3][5] This document provides a detailed technical overview of the target selectivity profile of EPZ011989 trifluoroacetate, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Target Profile

EPZ011989 demonstrates high potency against both wild-type and mutant forms of EZH2, with exceptional selectivity against other histone methyltransferases (HMTs).

On-Target Potency

The compound equipotently inhibits wild-type and various mutant EZH2 enzymes with high affinity. It also effectively reduces the downstream epigenetic mark, H3K27 methylation, in cellular contexts.

| Parameter | Target | Value | Assay Type |

| Kᵢ | EZH2 (Wild-Type & Mutant) | < 3 nM | Biochemical Assay |

| IC₅₀ | EZH2 | 6 nM | ELISA-based Methylation Assay |

| IC₅₀ | Cellular H3K27 Methylation | 94 nM | Cellular Assay (WSU-DLCL2 cells) |

| LCC | Cell Viability | 208 nM | Cell Proliferation Assay (WSU-DLCL2 cells) |

| Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration; LCC: Lowest Cytotoxic Concentration. | |||

| Data sourced from[1][2][3][6][7][8] |

Selectivity Profile

EPZ011989 exhibits a high degree of selectivity for EZH2 over its close homolog EZH1 and a broad panel of other histone methyltransferases.

| Selectivity Over EZH1 | Selectivity Over Other HMTs |

| > 15-fold | > 3,000-fold |

| Data sourced from[1][3][6][7][9] |

The compound was tested against a panel of 20 other protein methyltransferases and showed minimal activity, underscoring its specificity.[3][7] This panel included CARM1, DOT1L, EHMT1, EHMT2, PRMT1, PRMT3, PRMT5, PRMT6, PRMT8, SETD2, SETD7, SUV39H1, SMYD2, SMYD3, WHSC1, and WHSC1L1.[7]

Signaling Pathway and Mechanism of Action

EPZ011989 acts by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This prevents the trimethylation of H3K27, leading to the derepression of target genes that can control cellular processes like proliferation and differentiation.

Caption: Mechanism of EZH2 inhibition by EPZ011989 within the PRC2 complex.

Experimental Protocols

The following sections detail the methodologies used to characterize the potency and selectivity of EPZ011989.

Biochemical Enzyme Inhibition Assay (Kᵢ Determination)

This assay quantifies the inhibitory effect of EPZ011989 on the enzymatic activity of EZH2.

-

Reagents: Recombinant human PRC2 complex, S-adenosyl-L-[³H]-methionine (³H-SAM), biotinylated histone H3 peptide substrate, streptavidin-coated plates, and test compound (EPZ011989).

-

Procedure:

-

The PRC2 enzyme is incubated with varying concentrations of EPZ011989 in an assay buffer.

-

The enzymatic reaction is initiated by adding the histone H3 peptide substrate and ³H-SAM.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is quenched, and the biotinylated peptide is captured on streptavidin-coated plates.

-

Unincorporated ³H-SAM is washed away.

-

-

Data Analysis: The amount of incorporated radiolabel (³H), representing methylated peptide, is measured using a scintillation counter. Kᵢ values are calculated from IC₅₀ values determined by plotting enzyme activity against inhibitor concentration.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]

- 7. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

EPZ011989 Trifluoroacetate: A Technical Guide for B-cell Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EPZ011989 trifluoroacetate, a potent and selective small-molecule inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). This document consolidates key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways pertinent to its application in B-cell lymphoma research.

Core Concepts: EZH2 and B-cell Lymphomagenesis

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] In normal germinal center (GC) B-cells, EZH2 plays a crucial role in regulating gene expression to facilitate proliferation and prevent premature differentiation.[4][5] It achieves this by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing of target genes.[3][4][6] These target genes often include tumor suppressors and regulators of cell cycle checkpoints and differentiation.[4][6][7]

In certain subtypes of B-cell lymphomas, such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), EZH2 is frequently overexpressed or harbors gain-of-function mutations (e.g., Y641F, A677G, A682G).[3][4][8] These mutations lead to hyper-trimethylation of H3K27, aberrantly silencing genes that would typically control cell growth and differentiation, thus contributing to lymphomagenesis.[3][4][8] Consequently, inhibiting the catalytic activity of EZH2 has emerged as a promising therapeutic strategy for these malignancies.[1][2][5]

This compound: Mechanism of Action and Preclinical Profile

EPZ011989 is a potent, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity.[3] It is orally bioavailable and has demonstrated robust anti-tumor activity in preclinical models of B-cell lymphoma.[1][8] EPZ011989 equipotently inhibits both wild-type and mutant forms of EZH2.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of EPZ011989 from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of EPZ011989

| Parameter | Value | Target(s) | Notes |

| Ki | < 3 nM | EZH2 (Wild-Type & Mutant Y641F) | Potent inhibition of both wild-type and a common mutant form.[8][9][10][11][12] |

| Selectivity | >15-fold vs. EZH1 | EZH1 | Demonstrates selectivity for EZH2 over the closely related EZH1.[8][9][12] |

| Selectivity | >3000-fold vs. other HMTs | 20 other Histone Methyltransferases | Highly selective against a panel of other methyltransferases.[8][9][12] |

| Cellular IC50 | 94 nM | H3K27 Methylation in WSU-DLCL2 cells | Effective reduction of the H3K27me3 mark in a human lymphoma cell line.[8][10][11] |

| LCC | 208 nM | WSU-DLCL2 cells | Lowest Cytotoxic Concentration, indicating anti-proliferative effects.[10][11][13] |

Table 2: In Vivo Pharmacokinetics and Efficacy of EPZ011989

| Animal Model | Dosing Regimen | Key Findings | Reference |

| SCID Mice with WSU-DLCL2 Xenografts | 125, 250, 500, 1000 mg/kg, twice daily (BID), oral | Dose-dependent reduction of H3K27 methylation in bone marrow. 500 mg/kg BID achieved sustained plasma levels above the predicted efficacious concentration.[8] | [Campbell JE, et al. ACS Med Chem Lett. 2015] |

| SCID Mice with KARPAS-422 Xenografts | 250 and 500 mg/kg, oral | Significant tumor growth inhibition and robust reduction of H3K27 methyl mark in tumor samples.[1][8] | [Campbell JE, et al. ACS Med Chem Lett. 2015] |

| Rat Pharmacokinetics (d-tartrate salt) | 30, 100, 300 mg/kg, single oral dose | Sustained oral exposure above the predicted efficacious plasma level for approximately 10 hours.[8] | [Campbell JE, et al. ACS Med Chem Lett. 2015] |

Signaling Pathway and Experimental Workflows

EZH2 Signaling Pathway in B-cell Lymphoma

The following diagram illustrates the central role of EZH2 in B-cell lymphoma and the mechanism of action for EPZ011989.

Experimental Workflow: In Vitro Cell-Based Assays

The following diagram outlines a typical workflow for evaluating the in vitro activity of EPZ011989 on B-cell lymphoma cell lines.

Experimental Workflow: In Vivo Xenograft Studies

This diagram illustrates the process for assessing the in vivo efficacy of EPZ011989 in a mouse xenograft model.

Detailed Experimental Protocols

While full, detailed protocols are proprietary to the conducting laboratories, the following sections outline the key steps for the methodologies cited in the literature.

Cell Viability and Proliferation Assay

-

Cell Plating: Seed B-cell lymphoma cells (e.g., WSU-DLCL2) in triplicate in 96-well plates at an appropriate density for exponential growth.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells to achieve a range of final concentrations (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an extended period, typically 7 to 11 days, to allow for the anti-proliferative effects of an epigenetic modifier to manifest.

-

Viability Measurement: At specified time points (e.g., every 3-4 days), determine the number of viable cells using a method such as the Guava ViaCount assay, which uses fluorescent dyes to differentiate between viable and non-viable cells.

-

Data Analysis: Plot cell viability against compound concentration and use a non-linear regression model to calculate the IC50 (the concentration at which 50% of proliferation is inhibited) and the Lowest Cytotoxic Concentration (LCC).

Western Blot for H3K27me3 Inhibition

-

Cell Lysis: After treatment with EPZ011989 for a defined period (e.g., 96 hours), harvest the cells and lyse them to extract total protein or histones specifically.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for H3K27me3.

-

Incubate with a corresponding loading control antibody (e.g., total Histone H3) to normalize the data.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.

-

Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.

In Vivo Tumor Xenograft Model

-

Cell Culture and Implantation: Culture the selected B-cell lymphoma cell line (e.g., KARPAS-422) under sterile conditions. Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female SCID mice).

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

-

Drug Formulation and Administration: Prepare the formulation for EPZ011989. For the d-tartrate salt, this might involve suspension in a vehicle like 0.5% methylcellulose. Administer the compound orally (p.o.) at the specified dose and schedule (e.g., 500 mg/kg, twice daily). The control group receives the vehicle only.

-

Efficacy Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume. Monitor the body weight of the animals as an indicator of toxicity.

-

Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, collect tumor and other tissues (e.g., bone marrow). Process these tissues to assess the levels of H3K27me3 by methods such as western blot or immunohistochemistry to confirm target engagement in vivo.

-

Data Analysis: Compare the tumor growth curves between the treated and vehicle groups to determine the extent of tumor growth inhibition.

Conclusion

This compound is a valuable research tool for investigating the role of EZH2 in B-cell lymphoma. Its high potency, selectivity, and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The experimental frameworks provided in this guide offer a starting point for researchers aiming to leverage this compound to explore EZH2 biology and preclinical therapeutic potential in B-cell malignancies.

References

- 1. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EPZ-011989 trifluoroacetate |CAS:1598383-41-5 Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. EPZ011989 | Histone Methyltransferase | TargetMol [targetmol.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

The Core of Epigenetic Control: A Technical Guide to EZH2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal enzyme in epigenetic regulation. Through the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a critical role in gene silencing, cellular development, and differentiation. Its dysregulation is a hallmark of numerous malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of EZH2 inhibitors in modulating epigenetic landscapes. We delve into the molecular mechanisms of EZH2, the function of its inhibitors, and their impact on downstream signaling pathways. This document summarizes key quantitative data on the potency and efficacy of prominent EZH2 inhibitors, details essential experimental protocols for their evaluation, and presents visual representations of critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: EZH2 as an Epigenetic Regulator

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. A key mechanism in this regulation is the post-translational modification of histones, which directly impacts chromatin structure and accessibility. EZH2 is a histone methyltransferase that, as the catalytic core of the PRC2 complex, is responsible for the mono-, di-, and trimethylation of H3K27.[1][2] The resulting H3K27me3 mark is a canonical signal for transcriptional repression, leading to the silencing of target genes.[3][4]

The PRC2 complex is minimally composed of four core subunits: EZH2 (or its homolog EZH1), Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), and RBBP4/7.[5][6] The assembly and activity of this complex are tightly regulated, and its malfunction is implicated in the pathogenesis of various cancers, including lymphomas, prostate cancer, and breast cancer, where EZH2 is often overexpressed or harbors gain-of-function mutations.[7][8][9] This oncogenic dependency has spurred the development of small molecule inhibitors aimed at disrupting EZH2's catalytic activity.

Mechanism of Action of EZH2 Inhibitors

The majority of clinically investigated EZH2 inhibitors are competitive with the S-adenosylmethionine (SAM) cofactor, binding to the SET domain of EZH2 and preventing the transfer of a methyl group to H3K27.[7][10] This mode of action leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.[4] This can, in turn, induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.[4][7]

Beyond its canonical role within the PRC2 complex, EZH2 also exhibits non-canonical, PRC2-independent functions. These include the methylation of non-histone proteins and acting as a transcriptional co-activator.[11][12] The impact of EZH2 inhibitors on these non-canonical activities is an active area of research and may contribute to their therapeutic effects.

Quantitative Data on EZH2 Inhibitors

The development of EZH2 inhibitors has yielded several promising candidates, with some achieving regulatory approval. The following tables summarize key quantitative data for prominent EZH2 inhibitors, providing a comparative overview of their biochemical potency and clinical efficacy.

| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Selectivity | References |

| Tazemetostat (EPZ-6438) | SAM-competitive | EZH2 (WT & mutant) | 2.5 | 11 (peptide assay), 16 (nucleosome assay) | 35-fold vs EZH1 | [7][13] |

| GSK126 | SAM-competitive | EZH2 (WT & mutant) | 0.5 - 3 | 9.9 | >1000-fold vs other HMTs, 150-fold vs EZH1 | [2][14][15] |

| EI1 | SAM-competitive | EZH2 (WT & Y641F mutant) | - | 15 (WT), 13 (Y641F) | Highly selective over other HMTs | [16] |

| CPI-1205 | SAM-competitive | EZH2 (WT & mutant) | - | 1 | >10000-fold vs DNMTs | [17][18] |

| PF-06821497 | SAM-competitive | EZH2 (WT & Y641N mutant) | <0.1 | - | Highly specific | [19][20] |

| MAK683 | Allosteric | EED | - | 9 (GI50) | - | [4][11] |

| Valemetostat | Dual inhibitor | EZH1/EZH2 | - | - | Potent and selective | [5][8] |

Table 1: Biochemical Potency of Selected EZH2 Inhibitors. This table provides a summary of the in vitro potency of various EZH2 inhibitors, including their mechanism of inhibition, target specificity, dissociation constants (Ki), and half-maximal inhibitory concentrations (IC50).

| Inhibitor | Cancer Type | Phase | Objective Response Rate (ORR) | Key Adverse Events | References |

| Tazemetostat | Epithelioid Sarcoma | II | 15% | Nausea, fatigue, vomiting | [7] |

| Tazemetostat | Follicular Lymphoma (EZH2 mutant) | II | 69% | Asthenia, anorexia, constipation, nausea | [21][22] |

| Tazemetostat | Follicular Lymphoma (EZH2 WT) | II | 35% | Asthenia, anorexia, constipation, nausea | [21][22] |

| Valemetostat | Peripheral T-Cell Lymphoma | I | 55% | Decreased neutrophil, lymphocyte, and platelet counts | [5] |

| Valemetostat | Adult T-cell Leukemia/Lymphoma | I | 64% | Decreased neutrophil, lymphocyte, and platelet counts | [5] |

| CPI-1205 | B-cell Lymphoma | I | Favorable toxicity, evidence of antitumor activity | Well-tolerated | [18] |

| SHR2554 | Mature Lymphoid Neoplasms | I | - | Thrombocytopenia, neutropenia | [6] |

Table 2: Clinical Efficacy and Safety of Selected EZH2 Inhibitors. This table summarizes the clinical trial outcomes for several EZH2 inhibitors, including the targeted cancer type, trial phase, objective response rate, and common adverse events.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used in the evaluation of EZH2 inhibitors.

EZH2 Histone Methyltransferase (HMT) Assay

This biochemical assay quantifies the enzymatic activity of the EZH2 complex and the inhibitory potential of test compounds.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Histone H3 peptide (e.g., residues 21-44) or purified core histones as substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Unlabeled SAM

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)

-

EZH2 inhibitor (test compound)

-

Scintillation cocktail and filter plates or other detection reagents

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex, histone substrate, and assay buffer.

-

Add the EZH2 inhibitor at various concentrations to the reaction mixture and incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Initiate the methyltransferase reaction by adding a mixture of [³H]-SAM and unlabeled SAM.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.[23][24]

Western Blot Analysis of H3K27me3 and EZH2

This assay is used to assess the cellular effect of EZH2 inhibitors on the global levels of H3K27me3 and the expression of EZH2 protein.

Materials:

-

Cancer cell lines of interest

-

EZH2 inhibitor (test compound)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Culture cancer cells and treat with various concentrations of the EZH2 inhibitor for a specified duration (e.g., 48-72 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to total H3 and the EZH2 signal to the loading control.[25][26]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of EZH2 and the presence of the H3K27me3 mark at specific gene promoters.

Materials:

-

Cancer cell lines treated with EZH2 inhibitor or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication or micrococcal nuclease (MNase) for chromatin shearing

-

ChIP-grade antibodies: anti-EZH2, anti-H3K27me3, and isotype control IgG

-

Protein A/G magnetic beads or agarose

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters and negative control regions

Procedure:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp by sonication or MNase digestion.

-

Pre-clear the chromatin lysate with beads to reduce non-specific binding.

-

Incubate the chromatin with the specific antibody (anti-EZH2, anti-H3K27me3, or IgG control) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences using qPCR with primers targeting the promoter regions of known EZH2 target genes.[27][28][29]

Cell Viability Assay

This assay measures the effect of EZH2 inhibitors on the proliferation and survival of cancer cells.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

EZH2 inhibitor (test compound)

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of the EZH2 inhibitor. Include a vehicle-only control.

-

Incubate the cells for a desired period (e.g., 72-120 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value of the inhibitor.[10][14][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving EZH2 and a typical workflow for the discovery and validation of EZH2 inhibitors.

Conclusion and Future Directions

EZH2 inhibitors represent a significant advancement in the field of epigenetic therapy, offering a targeted approach to counteract the oncogenic effects of dysregulated histone methylation. The data and protocols presented in this guide underscore the potent and selective nature of these inhibitors and provide a framework for their continued evaluation.

Future research will likely focus on several key areas. Understanding and overcoming mechanisms of resistance to EZH2 inhibitors is paramount for improving long-term patient outcomes.[10] Combination therapies, pairing EZH2 inhibitors with other targeted agents, chemotherapy, or immunotherapy, hold great promise for synergistic anti-tumor activity.[14] Furthermore, the exploration of EZH2 inhibitors in a broader range of malignancies and the development of next-generation inhibitors with improved properties will continue to be active areas of investigation. The continued elucidation of the complex biology of EZH2 and its role in both health and disease will undoubtedly pave the way for novel and more effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein structure - EZH2 - The Human Protein Atlas [proteinatlas.org]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Formation of PRC2-EZH2 complex [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EZH2 inhibition suppresses bladder cancer cell growth and metastasis via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Validation of EZH2 Inhibitor Efficiency in Anaplastic Thyroid Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. Integrative Analysis Reveals the Transcriptional Collaboration between EZH2 and E2F1 in the Regulation of Cancer-related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. reactionbiology.com [reactionbiology.com]

- 24. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 29. whatisepigenetics.com [whatisepigenetics.com]

The Potent and Selective EZH2 Inhibitor: A Technical Guide to EPZ011989 Trifluoroacetate's Effect on H3K27 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of EPZ011989 trifluoroacetate, a potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This document details the mechanism of action of EPZ011989, presents its biochemical and cellular activity, and provides comprehensive experimental protocols for its investigation.

Introduction to EPZ011989 and its Target: EZH2

The PRC2 complex is a key regulator of gene expression, primarily through its catalysis of mono-, di-, and tri-methylation of H3K27.[1] This methylation landscape is crucial for maintaining cellular identity and function. The catalytic activity of PRC2 is driven by the SET domain of its EZH2 subunit.[1] Aberrant EZH2 activity, often due to overexpression or activating mutations, leads to increased H3K27 trimethylation (H3K27me3), a hallmark of transcriptional repression. This can result in the silencing of tumor suppressor genes, thereby promoting oncogenesis.[1]

EPZ011989 is a highly potent and selective, orally bioavailable inhibitor of EZH2.[1] It acts as a competitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM), the universal methyl donor for histone methyltransferases. By binding to the SAM-binding pocket of EZH2, EPZ011989 effectively blocks its methyltransferase activity, leading to a reduction in global H3K27 methylation levels.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ011989, demonstrating its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency and Selectivity of EPZ011989

| Parameter | Target | Value | Reference(s) |

| Ki | Wild-Type EZH2 | <3 nM | [1][2][3] |

| Y646F Mutant EZH2 | <3 nM | [3] | |

| Selectivity | EZH1 vs. EZH2 | >15-fold | [1][3] |

| Other Histone Methyltransferases (panel of 20) | >3000-fold | [1][3] |

Table 2: Cellular Activity of EPZ011989

| Parameter | Cell Line | Value | Reference(s) |

| IC50 (H3K27me3 reduction) | WSU-DLCL2 (Y641F mutant) | 94 nM | [2] |

| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 (11-day proliferation assay) | 208 nM | [1][2] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of EPZ011989

The following diagram illustrates the mechanism by which EPZ011989 inhibits EZH2 and its downstream effects on H3K27 methylation and gene expression.

Experimental Workflow for Assessing EPZ011989 Efficacy

This diagram outlines a typical experimental workflow to evaluate the effect of EPZ011989 on H3K27 methylation and cancer cell proliferation.

Detailed Experimental Protocols

EZH2 Histone Methyltransferase (HMT) Assay (Biochemical)

This protocol is adapted from standard procedures for SAM-competitive HMT assays.

Objective: To determine the in vitro potency (Ki) of EPZ011989 against the EZH2 enzyme.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48)

-

Biotinylated Histone H3 (1-21) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

FlashPlate

-

TopSeal-A

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of EPZ011989 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the PRC2 complex, biotinylated H3 peptide, and EPZ011989 dilution or vehicle (DMSO).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the reaction by adding the Stop Solution.

-

Transfer the reaction mixture to a FlashPlate and incubate for 1 hour to allow the biotinylated peptide to bind to the plate.

-

Seal the plate with TopSeal-A.

-

Measure the incorporation of the [³H]-methyl group using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of EPZ011989 and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

The Ki value can be determined using the Cheng-Prusoff equation, with the known Km of SAM for EZH2.

Western Blot for H3K27me3 in WSU-DLCL2 Cells (Cell-Based)

Objective: To assess the effect of EPZ011989 on cellular H3K27me3 levels.

Materials:

-

WSU-DLCL2 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-total Histone H3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Culture WSU-DLCL2 cells in RPMI-1640 medium.

-

Treat cells with various concentrations of EPZ011989 or vehicle (DMSO) for 4 days.

-

Harvest cells and lyse them in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane with TBS-T.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBS-T.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify band intensities to determine the relative change in H3K27me3 levels.

WSU-DLCL2 Xenograft Mouse Model (In Vivo)

Objective: To evaluate the in vivo anti-tumor efficacy and pharmacodynamic effects of EPZ011989.

Materials:

-

Immunocompromised mice (e.g., SCID or NOD-SCID)

-

WSU-DLCL2 cells

-

Matrigel

-

This compound

-

Vehicle: 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween-80 in water

-

Calipers

-

Tools for tumor harvesting and tissue processing

Procedure:

-

Subcutaneously implant WSU-DLCL2 cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Prepare a suspension of EPZ011989 in the vehicle.

-

Administer EPZ011989 or vehicle orally (p.o.) to the mice at the desired dose and schedule (e.g., 250 mg/kg, twice daily).[4]

-

Measure tumor volumes and body weights 2-3 times per week.

-

For pharmacodynamic studies, harvest tumors at specific time points after the final dose.

-

Process the tumor tissue for histone extraction and subsequent analysis of H3K27me3 levels by ELISA or Western blot, as described in the previous protocol.

Conclusion

This compound is a valuable research tool for investigating the biological roles of EZH2 and the consequences of its inhibition. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to explore the effects of EPZ011989 on H3K27 methylation and its potential as a therapeutic agent in EZH2-driven malignancies. The continued investigation of this and similar compounds will undoubtedly advance our understanding of epigenetic regulation in cancer and may lead to the development of novel and effective therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe EPZ011989 | Chemical Probes Portal [chemicalprobes.org]

- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to EPZ011989 Trifluoroacetate in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ011989 trifluoroacetate, also known as tazemetostat, is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27).[3][4][5] Aberrant EZH2 activity is implicated in the pathogenesis of various hematological malignancies, including non-Hodgkin lymphoma (NHL) and acute myeloid leukemia (AML), making it a compelling therapeutic target.[3][6] This technical guide provides a comprehensive overview of EPZ011989, summarizing key preclinical and clinical data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

EPZ011989 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27.[7] This leads to a global reduction in H3K27me3 levels, a hallmark of PRC2 activity.[8] The subsequent reactivation of silenced tumor suppressor genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[3][7] In hematological malignancies, particularly those with gain-of-function EZH2 mutations (e.g., in germinal center B-cell-like diffuse large B-cell lymphoma) or those with EZH2 overexpression, this inhibition can lead to significant anti-tumor effects.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies in hematological malignancies.

Table 1: Preclinical Activity of EPZ011989 in Hematological Malignancy Models

| Parameter | Cell Line/Model | EZH2 Status | Value | Reference(s) |

| Biochemical Inhibition (Ki) | Recombinant EZH2 | Wild-Type | <3 nM | [8] |

| Recombinant EZH2 | Y646F Mutant | <3 nM | [8] | |

| Cellular H3K27me3 Inhibition (IC50) | WSU-DLCL2 (DLBCL) | Y641F Mutant | 94 nM | [10] |

| WSU-DLCL2 (DLBCL) | Y641F Mutant | 9 nM | [11] | |

| Cell Proliferation (LCC) | WSU-DLCL2 (DLBCL) | Y641F Mutant | 208 nM (11-day assay) | [8] |

| In Vivo Tumor Growth Inhibition | KARPAS-422 (DLBCL Xenograft) | Y641F Mutant | Significant tumor regression at 250 and 500 mg/kg BID | [8] |

| Pfeiffer (DLBCL Xenograft) | A677G Mutant | Significant tumor growth inhibition | [7] | |

| AML Patient-Derived Xenograft | Wild-Type | Delayed engraftment and prolonged survival | [8] |

LCC: Lowest Cytotoxic Concentration BID: Twice daily

Table 2: Clinical Efficacy of Tazemetostat (EPZ011989) in Relapsed/Refractory Follicular Lymphoma (Phase 2 Study)

| Patient Cohort | Objective Response Rate (ORR) | Complete Response (CR) | Median Duration of Response | Median Progression-Free Survival | Reference(s) |

| EZH2 Mutant (n=45) | 69% | 13% | 10.9 months | 13.8 months | [12] |

| EZH2 Wild-Type (n=54) | 35% | 4% | 13.0 months | 11.1 months | [12] |

Experimental Protocols

Cell Viability Assay (Guava ViaCount Assay)

This protocol is adapted from methodologies used to assess the effect of EPZ011989 on cell proliferation.[13]

Materials:

-

Hematological malignancy cell lines (e.g., WSU-DLCL2)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Guava ViaCount™ Reagent

-

Guava® Personal Cell Analysis (PCA™) System or equivalent flow cytometer

Procedure:

-

Seed exponentially growing cells in a 96-well plate at a predetermined optimal density.

-

Prepare serial dilutions of EPZ011989 in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired duration (e.g., up to 11 days for long-term proliferation assays).[8]

-

At each time point, resuspend the cells in the wells thoroughly.

-

Transfer a 50 µL aliquot of the cell suspension to a microcentrifuge tube.

-

Add 150 µL of Guava ViaCount™ Reagent to each tube.

-

Incubate at room temperature for 5 minutes in the dark.

-

Acquire data on the Guava® PCA™ System, which distinguishes viable and non-viable cells based on differential dye permeability.

-

Analyze the data to determine the number of viable cells and calculate parameters such as the Lowest Cytotoxic Concentration (LCC).

Western Blot for H3K27me3

This protocol outlines the key steps for assessing the pharmacodynamic effect of EPZ011989 by measuring the global levels of H3K27me3.

Materials:

-

Treated and untreated cell pellets

-

Acid extraction buffer (e.g., 0.2 M sulfuric acid)

-

Trichloroacetic acid (TCA)

-

Ice-cold acetone

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels (high percentage, e.g., 15%)[14]

-

Blocking buffer (e.g., 5% BSA in TBST)[14]

-

Primary antibody (anti-H3K27me3)

-

Loading control primary antibody (e.g., anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Histone Extraction (Acid Extraction):

-

Lyse cell pellets and isolate nuclei.

-

Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation.

-

Centrifuge to pellet debris and transfer the histone-containing supernatant.

-

Precipitate histones with TCA, wash with ice-cold acetone, and air-dry the pellet.[2]

-

Resuspend the histone pellet in sterile water.

-

-

Protein Quantification: Determine the protein concentration of each histone extract.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto a high-percentage SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the H3K27me3 signal to the total Histone H3 loading control.

-

Visualizations

Signaling Pathway of EZH2 Inhibition

Caption: Mechanism of action of EPZ011989 on the EZH2 signaling pathway.

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical workflow for evaluating EPZ011989.

Logical Relationship: Therapeutic Rationale

Caption: Logical framework for the therapeutic use of EPZ011989.

Conclusion

This compound has demonstrated significant preclinical and clinical activity in various hematological malignancies, particularly in follicular lymphoma and diffuse large B-cell lymphoma. Its mechanism of action, centered on the selective inhibition of EZH2 and the subsequent reduction of H3K27 trimethylation, provides a strong rationale for its use in cancers dependent on this epigenetic regulator. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and utilize this promising therapeutic agent. Continued investigation into optimal combination strategies and mechanisms of resistance will be crucial for maximizing the clinical potential of EPZ011989 in the treatment of hematological cancers.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]

- 3. EZH2 in normal hematopoiesis and hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EZH2 mutations and impact on clinical outcome: an analysis in 1,604 patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EZH2 in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. welcome.cytekbio.com [welcome.cytekbio.com]

- 14. news-medical.net [news-medical.net]

- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]

Preclinical Profile of EPZ011989 Trifluoroacetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the preclinical studies of EPZ011989 trifluoroacetate, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Mechanism of Action

EPZ011989 functions as a specific inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By binding to EZH2, EPZ011989 blocks its methyltransferase activity, specifically preventing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic mark is associated with transcriptional repression; its inhibition by EPZ011989 leads to the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1] EPZ011989 demonstrates equipotent inhibition of both wild-type and mutant forms of EZH2.[1][2]

In Vitro Activity

Biochemical and Cellular Potency

EPZ011989 demonstrates potent inhibition of EZH2 in biochemical assays and effectively reduces H3K27 methylation in cellular contexts.[1][2][3] Its activity has been characterized in various cancer cell lines, particularly those derived from B-cell lymphomas.[1][4]

| Parameter | Value | Cell Line/Assay Condition | Reference |

| EZH2 (wild-type) Ki | <3 nM | Cell-free biochemical assay | [1][2] |

| EZH2 (mutant) Ki | <3 nM | Cell-free biochemical assay | [1][5] |

| EZH1 Ki | 103 nM | Cell-free assay | [2] |

| H3K27me3 IC50 | 94 ± 48 nM | WSU-DLCL2 (human B-cell lymphoma) | [1][3] |

| Proliferation LCC | 208 ± 75 nM | WSU-DLCL2 (11-day assay) | [1] |

Table 1: Biochemical and Cellular Activity of EPZ011989

Selectivity

EPZ011989 exhibits high selectivity for EZH2 over other histone methyltransferases (HMTs), including the closely related EZH1.[1][2][6]

| Parameter | Value | Reference |

| Selectivity over EZH1 | >15-fold | [1][2] |

| Selectivity over other HMTs (20 tested) | >3000-fold | [1][2] |

Table 2: Selectivity Profile of EPZ011989

In Vivo Efficacy

Xenograft Models

The anti-tumor activity of EPZ011989 has been demonstrated in mouse xenograft models of human B-cell lymphoma and pediatric malignant rhabdoid tumors.[1][7][8]

| Tumor Model | Dosing Regimen | Outcome | Reference |

| WSU-DLCL2 (B-cell lymphoma) | 250 mg/kg and 500 mg/kg, oral, BID for 21 days | Significant tumor regression at both doses | [1] |

| Pediatric Malignant Rhabdoid Tumors | Not specified | Significantly prolonged time to event | [7] |

| AML Murine Model | 82 mg/kg increased to 300 mg/kg, daily oral gavage | Modest improvement in overall survival | [9] |

Table 3: In Vivo Anti-Tumor Efficacy of EPZ011989

Pharmacodynamic Effects in Vivo

Oral administration of EPZ011989 in tumor-bearing mice led to a robust and dose-dependent reduction of H3K27 methylation in tumor tissues, confirming target engagement in vivo.[1]

Pharmacokinetics

EPZ011989 exhibits favorable pharmacokinetic properties, including oral bioavailability and metabolic stability.[1][3]

| Species | Parameter | Value |

| Human | Scaled Microsomal Clearance (mL/min/kg) | 6 ± 0.5 |

| Plasma Protein Unbound (%) | 97 ± 3 | |

| Rat | Scaled Microsomal Clearance (mL/min/kg) | <10 |

| Plasma Protein Unbound (%) | 91 ± 6 | |

| Mouse | Scaled Microsomal Clearance (mL/min/kg) | <10 |

| Plasma Protein Unbound (%) | 80 ± 11 |

Table 4: Pharmacokinetic Parameters of EPZ011989

Experimental Protocols

EZH2 Inhibition Assay (Biochemical)

A representative protocol for a biochemical EZH2 inhibition assay involves the use of recombinant PRC2 complex, a histone H3 substrate, and the methyl donor S-adenosyl-L-methionine (SAM). The transfer of the methyl group from SAM to the histone substrate is measured, often through a radioactivity-based or antibody-based detection method. The assay is performed with varying concentrations of EPZ011989 to determine the Ki value.

Cellular H3K27me3 Assay

-

Cell Culture: WSU-DLCL2 cells are cultured in appropriate media and seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of EPZ011989 or vehicle control for a specified period (e.g., 72 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using antibodies specific for H3K27me3 to quantify the levels of this histone mark.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of H3K27me3 inhibition against the log of the EPZ011989 concentration.

Cell Proliferation Assay

-

Cell Seeding: WSU-DLCL2 cells are seeded at a low density in 96-well plates.[2]

-

Compound Addition: Cells are treated with various concentrations of EPZ011989.[2]

-